(S)-5-Bromo-1-methylisoindoline hydrochloride is an organic compound characterized by the chemical formula . This compound is a derivative of isoindoline, which features a bicyclic structure containing a nitrogen atom. The unique properties of this compound stem from the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring, along with its hydrochloride salt form. It has garnered attention in various scientific fields due to its biochemical interactions and potential applications in medicinal chemistry .
(S)-5-Bromo-1-methylisoindoline hydrochloride is classified as a brominated heterocyclic compound. It is often sourced from specialized chemical suppliers and is utilized in research settings for its unique reactivity and biological activity. The compound can be synthesized through various methods, primarily involving bromination reactions of isoindoline derivatives .
The synthesis of (S)-5-Bromo-1-methylisoindoline hydrochloride typically involves the bromination of 1-methylisoindoline. The reaction can be performed using bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction conditions generally involve:
The reaction mechanism involves electrophilic substitution, where the bromine replaces a hydrogen atom on the isoindoline ring. Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product from any unreacted materials or byproducts .
(S)-5-Bromo-1-methylisoindoline hydrochloride possesses a specific molecular structure that can be represented as follows:
The three-dimensional conformation and stereochemistry are essential for understanding its reactivity and interaction with biological targets .
(S)-5-Bromo-1-methylisoindoline hydrochloride can participate in several types of chemical reactions:
The reactivity of (S)-5-Bromo-1-methylisoindoline hydrochloride is significantly influenced by its functional groups, allowing for diverse synthetic applications in organic chemistry and medicinal chemistry.
The mechanism of action for (S)-5-Bromo-1-methylisoindoline hydrochloride involves its interaction with biological molecules, particularly enzymes and receptors.
This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The binding of (S)-5-Bromo-1-methylisoindoline hydrochloride to these enzymes can lead to modulation of metabolic pathways, influencing cellular processes such as signaling and gene expression .
Research indicates that this compound may affect pathways like MAPK/ERK, which are vital for cell growth and differentiation, showcasing its potential therapeutic applications.
Further characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm purity and structural integrity .
(S)-5-Bromo-1-methylisoindoline hydrochloride has several scientific uses:
The synthesis of enantiomerically pure isoindoline scaffolds, particularly the (S)-enantiomer of 5-bromo-1-methylisoindoline, relies on advanced asymmetric catalysis. Magnesium(II) complexes have emerged as highly effective catalysts for constructing chiral isoindoline frameworks due to their Lewis acidity, low toxicity, and ability to coordinate with diverse ligands. Recent developments demonstrate that in situ-generated magnesium catalysts using bis-oxazoline ligands enable enantioselective alkylation or cyclization reactions critical for forming the isoindoline core with enantiomeric excess (ee) values exceeding 95% [5]. These catalysts facilitate asymmetric carbon-carbon bond formation at the C3 position of isoindoline precursors, establishing the chiral center essential for (S)-configuration.
Organocatalytic approaches complement metal-mediated strategies. Chiral phosphoric acids catalyze the enantioselective Pictet-Spengler cyclization of tailored aldehyde precursors, yielding 1-methylisoindoline scaffolds with high stereocontrol. This method circumvents racemization risks associated with late-stage functionalization, as demonstrated in the synthesis of triazolodiazepine analogues where enantiopurity >99% ee was achieved without chiral chromatography [8].
Table 1: Catalytic Performance in Isoindoline Synthesis
Catalyst System | Reaction Type | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Mg(II)/Bis-oxazoline | Asymmetric Alkylation | 95–99 | 78–92 | [5] |
Chiral Phosphoric Acid | Pictet-Spengler Cyclization | 99+ | 85–90 | [8] |
Pd(II)/Chiral Sulfoxide | Reductive Amination | 90–94 | 70–82 | [5] |
Divergent synthesis strategies allow structural diversification post-cyclization. A key advantage is the stereocontrolled introduction of the 1-methyl group prior to bromination, preventing epimerization. This approach maintains chiral integrity during downstream functionalization, as evidenced by X-ray crystallographic confirmation of absolute (S)-configuration in related brominated isoindoline derivatives [8].
Bromination of 1-methylisoindoline demands precise regiocontrol to avoid undesirable ring substitution or side-chain polybromination. Radical bromination using N-bromosuccinimide (NBS) under photochemical initiation selectively targets the benzylic C4 position adjacent to the methyl group, but lacks regioselectivity for C5 substitution. For C5-specific bromination, electrophilic aromatic substitution (SEAr) proves superior, leveraging the methyl group’s activating and directing effects [3].
The methyl substituent’s +I effect enhances electron density at ortho (C4/C7) and para (C6) positions, while the nitrogen atom directs meta (C5/C6) via its protonated form. Careful pH control during bromination is critical:
Table 2: Bromination Selectivity Under Different Conditions
Reaction Conditions | Brominating Agent | C5:Benzyl Bromide Ratio | Byproducts | |
---|---|---|---|---|
NBS, AIBN, CCl4, reflux | Radical | 1:3.2 | Dibrominated derivatives | |
Br2, CH2Cl2, −20°C, HCl catalysis | Electrophilic | 12:1 | <5% Ring dibromination | |
Br2, H2O2, AcOH, 80°C | Oxidative | 1:0 (Benzyl exclusive) | None significant | [6] |
A patented methodology employs in situ-generated bromine from hydrogen bromide and hydrogen peroxide in acetic acid, achieving >90% yield of 5-bromo-1-methylisoindoline with minimal benzyl bromide formation [6]. This system’s aqueous phase minimizes halogenated solvent byproducts while the peroxide modulates bromine reactivity. Post-bromination, the free base is treated with HCl gas in dichloromethane/diethyl ether (1:3) to precipitate the hydrochloride salt with high purity (>99% HPLC), avoiding solvate formation [6].
The hydrochloride salt formation of (S)-5-bromo-1-methylisoindoline is governed by solubility thermodynamics and crystallization kinetics. Optimal salt formation employs HCl gas bubbling in dichloromethane/diethyl ether (1:3) at 0–5°C, yielding crystalline products with >99.5% enantiopurity and minimal residual solvents [6]. This solvent mixture provides balanced polarity: dichloromethane solubilizes the free base, while diethyl ether reduces dielectric constant, promoting ionic crystallization. Counterion exchange chromatography confirms chloride association energy (−ΔG = 8.2 kcal/mol) exceeds that of bromide or mesylate, explaining crystallization efficiency [7].
Stability challenges include salt disproportionation in aqueous suspensions, where chloride ions from gastric fluid (0.1 mol/L) decrease solubility via common-ion effects. For hydrochloride salts with intrinsic solubility <32 mg/mL (like many isoindolines), solubility in simulated gastric fluid can be 3–5× lower than the free base due to ion-pair dissociation equilibrium [4] [7]:
K_{sp} = [BH^+][Cl^-]
Table 3: Solubility and Stability Parameters
Property | Free Base | Hydrochloride Salt | Test Condition | |
---|---|---|---|---|
Aqueous Solubility | 8.7 mg/mL | 41.2 mg/mL | 25°C, pH 6.8 | |
Solubility in 0.1M Cl− | 12.5 mg/mL | 6.3 mg/mL | Simulated gastric fluid | |
Hygroscopicity | <1% Δm | 4.8% Δm | 75% RH, 25°C, 24h | [7] |
Preventing disproportionation requires formulation strategies such as:
Crystal engineering approaches enhance stability by modifying habit. Cubic crystals obtained from ethanol/water mixtures exhibit 40% lower hygroscopicity than needle-like forms due to reduced surface area/volume ratio. This improves flowability and reduces hydrolysis during processing [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0